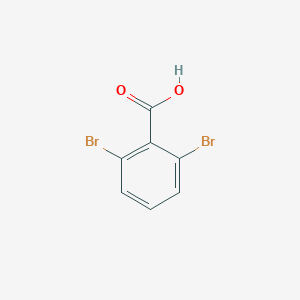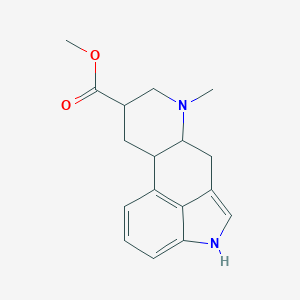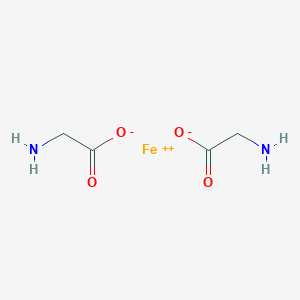
Bisphenol P
Übersicht
Beschreibung
Bisphenol P (BPA) is an organic synthetic compound that is widely used in the manufacture of plastics, medical devices, and electronic devices . It is a component of hard plastics and epoxy resins . BPA can contaminate food, beverage, air, and soil, and it accumulates in several human tissues and organs .
Synthesis Analysis
Bisphenols are a large family of chemicals commonly used in the manufacture of numerous consumer products. They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics . The most widely used is bisphenol A (BPA) and it has attracted relevant attention by the scientific community for its toxicity .
Molecular Structure Analysis
The molecular formula of Bisphenol P is C6H4[C(CH3)2C6H4OH]2 and its molecular weight is 346.46 .
Chemical Reactions Analysis
Bisphenols are widely used in the manufacture of plastics. The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what BPs are reaching people’s bodies . The main instrumental techniques used are liquid and gas chromatography coupled with mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Endocrine Disruption Research
Bisphenols, including Bisphenol P, are widely used environmental chemicals that have been linked to several adverse health effects due to their endocrine disrupting properties . They are often the subject of research into the cellular pathways through which these chemicals lead to adverse outcomes in humans .
Inflammation Studies
Studies have found consistent positive associations between human exposure to some chemicals, including Bisphenols, and levels of pro-inflammatory biomarkers . This makes Bisphenol P a useful compound in researching the mechanisms of action underlying inflammation .
Environmental Impact Studies
Bisphenol P, like other Bisphenols, is a synthetic monomer that is widespread in the environment . It is often used in studies investigating the environmental impact of such chemicals, including their degradation by bacteria .
Industrial Applications
Bisphenol P is used in a variety of industrial applications, such as a wash fastening agent in cleaning products, an electroplating solvent, and a constituent of phenolic resin . It is also used as a developer in thermal paper, including products marketed as “BPA-free paper” .
Food Packaging and Storage
Bisphenol P, like Bisphenol A, is used to make polymeric coatings called epoxy resins for food packaging and storage . These are essential to enhance the safety of our food supply and contribute to healthy, modern lifestyles .
Carcinogenic Potential Research
Bisphenol P, like other Bisphenols, can induce proliferation, growth, migration, and invasion in various cell types . This makes it a useful compound in researching the carcinogenic potential of such chemicals .
Wirkmechanismus
Target of Action
Bisphenol P, like its analog Bisphenol A (BPA), is known to interact with estrogen receptors (ERs) in the body . It acts as a partial agonist of ERs, activating the N-terminal activation function 1 . This interaction with ERs is a key aspect of Bisphenol P’s mechanism of action.
Mode of Action
Bisphenol P interacts with its targets, the estrogen receptors, in a manner that differs from the natural hormone 17-β estradiol . The compound can act as a weak agonist or antagonist on these receptors, depending on the specific context . This dual mode of action allows Bisphenol P to influence a variety of physiological processes.
Biochemical Pathways
Bisphenol P, through its interaction with estrogen receptors, can affect several biochemical pathways. It has been shown to influence protein synthesis, amino acid metabolism, and energy metabolism . These effects can lead to changes in cellular function and potentially contribute to various health effects.
Pharmacokinetics
It is known that bisphenols, in general, undergo glucuronidation, a major elimination process that converts these compounds into hydrophilic molecules that are excreted in the urine .
Result of Action
The molecular and cellular effects of Bisphenol P’s action are diverse and can vary depending on the specific context. For example, Bisphenol P has been shown to affect glucose metabolism, onset and progression of several tumors, and immune function by binding different receptors, modulating transcription factors, and inducing epigenetic changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol P. For instance, the compound’s effects can be influenced by its concentration in the environment, as well as by the presence of other chemicals . Additionally, Bisphenol P can be released into the environment from various sources, including manufacturing plant effluent discharge .
Safety and Hazards
Zukünftige Richtungen
Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of potential endocrine .
Eigenschaften
IUPAC Name |
4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXXQTYGFOHYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058693 | |
| Record name | Bisphenol P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,alpha'-Bis(4-hydroxyphenyl)-1,4-diisopropylbenzene | |
CAS RN |
2167-51-3 | |
| Record name | Bisphenol P | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


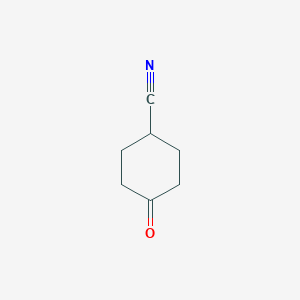
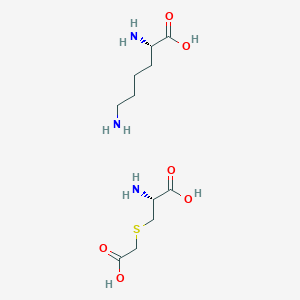
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)
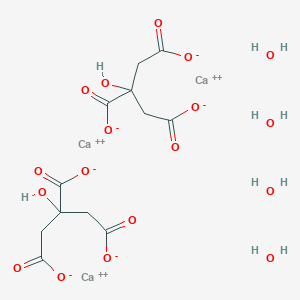
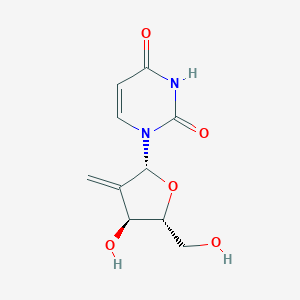
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)

